molecular formula C14H20BrNO B1408122 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine CAS No. 401482-31-3

1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine

Cat. No.: B1408122
CAS No.: 401482-31-3
M. Wt: 298.22 g/mol
InChI Key: ICCYYDBLVFHSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine typically involves the following steps:

    Bromination of Phenol: The starting material, phenol, is brominated using bromine in the presence of a suitable catalyst to form 2-bromophenol.

    Etherification: 2-Bromophenol is then reacted with ethylene oxide under basic conditions to yield 2-(2-bromophenoxy)ethanol.

    Formation of the Piperidine Derivative: The final step involves the reaction of 2-(2-bromophenoxy)ethanol with 4-methylpiperidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenoxyethyl derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated or modified piperidine derivatives.

Scientific Research Applications

1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with active sites through electrostatic and van der Waals forces. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-(2-(2-Bromophenoxy)ethyl)piperidine
  • 1-(2-(2-Bromophenoxy)ethyl)-4-ethylpiperidine
  • 1-(2-(2-Bromophenoxy)ethyl)-4-phenylpiperidine

Comparison: 1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine is unique due to the presence of the methyl group on the piperidine ring, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain targets and alter its reactivity compared to similar compounds without the methyl group.

Properties

IUPAC Name

1-[2-(2-bromophenoxy)ethyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-12-6-8-16(9-7-12)10-11-17-14-5-3-2-4-13(14)15/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCYYDBLVFHSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-(2-(2-Bromophenoxy)ethyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.